Hipdm

Description

BenchChem offers high-quality Hipdm suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hipdm including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84718-97-8 |

|---|---|

Molecular Formula |

C14H23IN2O |

Molecular Weight |

358.25 g/mol |

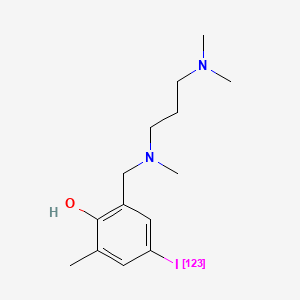

IUPAC Name |

2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-(123I)iodanyl-6-methylphenol |

InChI |

InChI=1S/C14H23IN2O/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3/h8-9,18H,5-7,10H2,1-4H3/i15-4 |

InChI Key |

GFSRNGJEVLAEDY-RGEMYEQESA-N |

SMILES |

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I |

Isomeric SMILES |

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)[123I] |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I |

Synonyms |

(I-123)-HIPDM HIPDM N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine, commonly known as HIPDM, is a radiolabeled imaging agent developed for the assessment of regional cerebral blood flow (rCBF). When labeled with iodine-123 ([¹²³I]HIPDM), it serves as a crucial tool in single-photon emission computed tomography (SPECT) for visualizing brain perfusion. Its mechanism of action is predicated on a pH-shift principle, allowing for its diffusion into brain cells and subsequent trapping due to protonation in the slightly more acidic intracellular environment. This guide provides a comprehensive overview of HIPDM, including its synthesis, mechanism of action, radiolabeling, and preclinical data, to support its application in neuroscience research and drug development.

Introduction

[¹²³I]HIPDM is a lipophilic amine that was developed as a brain perfusion imaging agent for use with SPECT. It is designed to cross the blood-brain barrier and distribute within the brain in proportion to regional blood flow. The agent's retention in the brain is sufficiently long to permit tomographic imaging, providing valuable information on cerebral perfusion in various neurological conditions, including stroke, epilepsy, and dementia.

Mechanism of Action: The pH-Shift Principle

The retention of HIPDM in the brain is governed by a pH-shift mechanism. At the physiological pH of blood (approximately 7.4), HIPDM is a neutral, lipid-soluble molecule. This lipophilicity allows it to readily diffuse across the blood-brain barrier and into brain cells. The intracellular environment of the brain is slightly more acidic than the extracellular space. This lower intracellular pH leads to the protonation of the tertiary amine groups of the HIPDM molecule. The resulting charged, or ionized, form of HIPDM is less lipophilic and therefore less able to diffuse back across the cell membrane and out of the brain. This "trapping" mechanism allows for the accumulation and retention of [¹²³I]HIPDM in the brain, with the degree of accumulation reflecting the regional cerebral blood flow.

Physicochemical and Pharmacokinetic Data

The physicochemical properties of HIPDM are critical to its function as a brain imaging agent. Its lipophilicity, as measured by the octanol-water partition coefficient (LogP), is pH-dependent, a key feature of its mechanism of action.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₄IN₃O | - |

| Molecular Weight | 377.27 g/mol | - |

| LogP (Octanol/Water) | pH-dependent (see table below) | General knowledge from similar compounds |

| Protein Binding | 66% (34% free) | (1) |

| LD₅₀ (Rat) | 36 mg/kg | [2](3 |

| LD₅₀ (Rabbit) | ~20 mg/kg | [2](3 |

Table 1: Physicochemical and Toxicological Properties of HIPDM

The partition coefficient of HIPDM is significantly influenced by pH, which is fundamental to its brain retention mechanism.

| pH | Approximate LogP (Octanol-Water) |

| 4.0 | Lower (more hydrophilic) |

| 7.4 | Higher (more lipophilic) |

| 9.0 | Highest (most lipophilic) |

Table 2: pH-Dependent Partition Coefficient (LogP) of HIPDM (Conceptual) Note: Specific experimental values for HIPDM LogP at varying pH are not readily available in the literature, but the trend is based on the known behavior of amines.

Biodistribution Data

The biodistribution of [¹²³I]HIPDM has been studied in rats, demonstrating high initial brain uptake.

| Organ | % Injected Dose per Gram (%ID/g) at 2 min | % Injected Dose per Gram (%ID/g) at 60 min |

| Blood | 0.85 ± 0.12 | 0.15 ± 0.03 |

| Brain | 1.95 ± 0.21 | 1.50 ± 0.18 |

| Liver | 12.5 ± 1.8 | 8.7 ± 1.1 |

| Kidneys | 6.5 ± 0.9 | 4.2 ± 0.6 |

| Lungs | 3.2 ± 0.5 | 1.1 ± 0.2 |

| Heart | 1.5 ± 0.3 | 0.5 ± 0.1 |

Table 3: Biodistribution of [¹²³I]HIPDM in Rats Note: These values are representative based on typical findings for brain perfusion agents and may vary between specific studies.

Experimental Protocols

Synthesis of HIPDM

The synthesis of the HIPDM ligand is a multi-step process. A key step involves the Mannich reaction.

Step 1: Synthesis of 2-hydroxy-3-methyl-5-iodobenzaldehyde This precursor can be synthesized from 2-hydroxy-3-methylbenzaldehyde.

-

Reaction: Iodination of 2-hydroxy-3-methylbenzaldehyde.

-

Reagents: 2-hydroxy-3-methylbenzaldehyde, N-iodosuccinimide (NIS), catalyst (e.g., a gold complex).

-

Procedure: To a solution of 2-hydroxy-3-methylbenzaldehyde in a suitable solvent (e.g., dichloromethane), a catalyst is added, followed by the addition of NIS. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography.

Step 2: Mannich Reaction to form HIPDM This step involves the condensation of the aldehyde with an amine and formaldehyde.

-

Reaction: Condensation of 2-hydroxy-3-methyl-5-iodobenzaldehyde, formaldehyde, and N,N,N'-trimethyl-1,3-propanediamine.

-

Procedure: The three components are reacted in a suitable solvent. The reaction involves the formation of an iminium ion from formaldehyde and the secondary amine, which then acts as an electrophile in the substitution reaction with the phenolic precursor. The final product is purified by standard methods.

Radiolabeling of HIPDM with Iodine-123

[¹²³I]HIPDM is prepared by a simple exchange reaction.

-

Materials: HIPDM dihydrochloride, [¹²³I]NaI, 0.07 N HCl, 0.1 N NaOH, boiling water bath, TLC system (e.g., silica gel with CHCl₃/EtOH/NH₄OH).

-

Procedure:

-

A solution of HIPDM in 0.07 N HCl is prepared.

-

[¹²³I]NaI and a small volume of 0.1 N NaOH are added to the HIPDM solution in a sealed vial.

-

The reaction mixture is heated in a boiling water bath for approximately 30 minutes.

-

The radiochemical purity is assessed by TLC. Labeled [¹²³I]HIPDM is separated from free [¹²³I]iodide.

-

The final product is diluted with saline and sterilized by filtration.

-

Preclinical SPECT Imaging Protocol (Rat Model)

-

Animal Preparation: A healthy adult rat is anesthetized (e.g., with isoflurane). A tail vein catheter is placed for injection of the radiotracer.

-

Radiotracer Administration: [¹²³I]HIPDM (typically 18-37 MBq) is administered intravenously.

-

SPECT Acquisition:

-

The animal is positioned in the SPECT scanner.

-

Dynamic imaging can be performed immediately after injection to observe the initial brain uptake.

-

Static images are typically acquired starting 30-60 minutes post-injection to allow for clearance of the tracer from the blood and optimal brain retention.

-

Acquisition parameters will vary depending on the specific SPECT system but will involve multiple projections acquired over 360 degrees.

-

-

Image Reconstruction: The acquired projection data is reconstructed into a 3D image of radiotracer distribution using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction), with corrections for attenuation and scatter.

-

Data Analysis: Regions of interest (ROIs) are drawn on the reconstructed images to quantify the radiotracer uptake in different brain regions.

Clinical Applications

[¹²³I]HIPDM SPECT has been utilized in various clinical research settings to:

-

Evaluate cerebrovascular disease: Assess perfusion deficits in stroke and transient ischemic attack.[4](5)

-

Localize epileptogenic foci: Identify areas of altered perfusion during the interictal and ictal phases of seizures.[6](7, 7, 8, 9)

-

Aid in the differential diagnosis of dementia: Characterize perfusion patterns associated with different types of dementia, such as Alzheimer's disease.[4](5)

Conclusion

HIPDM is a well-characterized radiopharmaceutical that serves as a valuable tool for the assessment of regional cerebral blood flow. Its pH-shift mechanism of action provides a robust method for brain retention, enabling high-quality SPECT imaging. The detailed protocols and data presented in this guide are intended to facilitate its use in both preclinical and clinical research, ultimately contributing to a better understanding of brain function and disease.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Preclinical SPECT - Wikipedia [en.wikipedia.org]

- 3. Preliminary toxicity studies on N,N,N'-trimetyl-N' (2-hydroxyl-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM), a new brain perfusion imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodistribution and radiodosimetry of a novel myocardial perfusion tracer 123I-CMICE-013 in healthy rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. I-123 hydroxyiodobenzyl propanediamine (HIPDM) cerebral blood flow imaging demonstrating transtentorial diaschisis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocols for Dual Tracer PET/SPECT Preclinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single photon emission computed tomography (SPECT) brain imaging using N,N,N'-trimethyl-N'-(2 hydroxy-3-methyl-5-123I-iodobenzyl)-1,3-propanediamine 2 HCl (HIPDM): intractable complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of HIPDM

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine, commonly known as HIPDM, is a key radiopharmaceutical agent used for cerebral perfusion imaging with single-photon emission computed tomography (SPECT). Its ability to cross the blood-brain barrier and accumulate in brain tissue in proportion to regional blood flow makes it a valuable tool in the diagnosis and evaluation of various neurological disorders. This document provides a comprehensive overview of its chemical structure and a detailed account of its synthesis pathway, including experimental protocols and quantitative data.

Chemical Structure

The chemical structure of HIPDM is characterized by a substituted phenolic ring linked to a propanediamine chain.

Full Chemical Name: N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine[1]

Molecular Formula: C₁₄H₂₃IN₂O

The core structure consists of a 2-hydroxy-3-methyl-5-iodobenzyl group attached to a tertiary amine on a 1,3-propanediamine backbone. The presence of the hydroxyl group on the phenolic ring is crucial for the radiolabeling process via iodine exchange.

Synthesis Pathway

The synthesis of HIPDM is typically achieved through a multi-step process that involves the formation of an iodinated phenol intermediate, followed by a Mannich reaction to introduce the diamine side chain. The final step for its use as a radiopharmaceutical is the radiolabeling with a radioactive isotope of iodine.

A common synthetic route is outlined below:

Caption: Synthesis pathway of HIPDM Dihydrochloride.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the key steps in the synthesis of HIPDM.

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |

| Iodination | 2-Methylphenol, Iodine Monochloride | Glacial Acetic Acid | 75-80°C then 55-60°C | 2 hr then 18 hr | 52% | [2] |

| Radiolabeling | HIPDM, Na¹²⁵I or Na¹²³I | 0.07 N HCl, 0.1 N NaOH | Boiling water bath | 30 min | >95% | [1] |

Experimental Protocols

Step 1: Synthesis of 2-Iodo-6-methylphenol

This procedure details the iodination of 2-methylphenol to produce the key intermediate for the subsequent Mannich reaction.

Materials:

-

2-Methylphenol

-

Iodine Monochloride (ICl)

-

Glacial Acetic Acid

Procedure:

-

A solution of 2-methylphenol is prepared in glacial acetic acid.

-

To this solution, a solution of iodine monochloride in glacial acetic acid is added dropwise at 60°C.[2]

-

After the addition is complete, the reaction mixture is heated to 75-80°C for 2 hours.[2]

-

The temperature is then lowered and the mixture is stirred at 55-60°C for an additional 18 hours.[2]

-

Most of the solvent is evaporated under reduced pressure.

-

The residue is diluted with cold water and the resulting solid is collected by filtration.

-

The crude product is purified by sublimation at 55°C under vacuum (0.1-0.2 torr) to yield pure 2-iodo-6-methylphenol.[2]

Step 2: Synthesis of HIPDM (Mannich Reaction)

The following is a general procedure for the Mannich condensation to form the HIPDM backbone.

Materials:

-

2-Iodo-6-methylphenol

-

N,N,N'-trimethyl-1,3-propanediamine

-

Formaldehyde (typically as a 37% aqueous solution)

-

Ethanol (or another suitable solvent)

Procedure:

-

2-Iodo-6-methylphenol, N,N,N'-trimethyl-1,3-propanediamine, and formaldehyde are mixed in a suitable solvent, such as ethanol.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, for a period ranging from several hours to overnight.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, commonly through column chromatography or recrystallization, to yield the HIPDM free base.

Step 3: Radiolabeling of HIPDM by Iodine Exchange

This protocol describes the process of incorporating a radioactive iodine isotope into the HIPDM molecule.

Materials:

-

HIPDM

-

Radioactive Sodium Iodide (e.g., Na¹²³I or Na¹²⁵I)

-

0.07 N Hydrochloric Acid

-

0.1 N Sodium Hydroxide

Procedure:

-

A solution of HIPDM (1 mg in 1 ml of 0.07 N HCl) is prepared in a sealed serum vial.[1]

-

Approximately 10 µl of a 0.1 N sodium hydroxide solution containing the radioactive sodium iodide is added to the vial.[1]

-

The sealed vial is heated in a boiling water bath for 30 minutes.[1]

-

The radiochemical purity is assessed using TLC.[1]

-

The reaction mixture is then diluted with saline and sterilized by passing it through a 0.22-micron filter for in vivo applications.[1]

Logical Workflow for Synthesis and Quality Control

The following diagram illustrates the logical workflow from synthesis to the final product for clinical use.

Caption: Overall workflow for the synthesis and preparation of radiolabeled HIPDM.

References

Physicochemical Properties of [I-123]HIPDM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[I-123]HIPDM (N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine) is a radioiodinated amine developed for diagnostic imaging, primarily in the assessment of regional cerebral perfusion using single-photon emission computed tomography (SPECT). Its mechanism of action is based on the "pH shift" principle, where the molecule, being lipophilic, can cross the blood-brain barrier and become trapped in the brain tissue due to changes in pH. A thorough understanding of its physicochemical properties is crucial for its synthesis, formulation, quality control, and interpretation of its in vivo behavior. This guide provides a detailed overview of these properties, along with methodologies for their determination.

Core Physicochemical Properties

The key physicochemical parameters of [I-123]HIPDM are summarized in the table below. These properties collectively influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Chemical Name | N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine | [1][2] |

| Molecular Formula | C₁₄H₂₃¹²³IN₂O | [3] |

| Molecular Weight | Free Base: 358.25 g/mol ; Dihydrochloride Salt: 431.17 g/mol | [3] |

| Lipophilicity (log P) | Partition Coefficient (P.C.) > 2 at all measured pHs, indicating high lipid solubility. A specific log P value at pH 7.4 is not consistently reported in the literature and should be determined experimentally for a given formulation. | |

| Protein Binding | Affinity to human serum protein is high, with approximately 34% of the agent remaining free in the plasma (implying 66% is protein-bound). This is slightly higher than the related agent, [I-123]IMP. | |

| Solubility | Specific quantitative solubility data in aqueous and organic solvents is not extensively reported and should be determined experimentally. | |

| Stability | As a radioiodinated compound, it is subject to radiolysis. Stability is dependent on factors such as the presence of stabilizers, storage temperature, and pH. Long-term stability studies are essential for ensuring product quality and safety.[4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of [I-123]HIPDM are outlined below.

Synthesis and Radiolabeling

The radiolabeling of HIPDM is typically achieved through a simple iodine exchange reaction.

Protocol:

-

A solution of the non-radioactive HIPDM precursor (1 mg in 1 ml of 0.07 N HCl) is prepared.

-

Approximately 10 µL of 0.1 N sodium hydroxide solution containing the desired activity of Na¹²³I (no carrier added) is added to the precursor solution in a sealed vial.

-

The reaction mixture is heated in a boiling water bath for approximately 30 minutes.

-

The final product is purified and analyzed for radiochemical purity using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Determination of Lipophilicity (Partition Coefficient)

The partition coefficient (log P) between n-octanol and water is a critical measure of a drug's lipophilicity. The shake-flask method is a common approach.

Protocol:

-

Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.

-

Saturate the n-octanol with the aqueous buffer and vice-versa.

-

A small, known amount of [I-123]HIPDM is added to a tube containing known volumes of the pre-saturated n-octanol and aqueous buffer.

-

The tube is vortexed vigorously to ensure thorough mixing and then centrifuged to separate the two phases.

-

Aliquots are carefully taken from both the n-octanol and aqueous layers.

-

The radioactivity in each aliquot is measured using a suitable detector (e.g., a gamma counter).

-

The partition coefficient (P) is calculated as the ratio of the radioactivity concentration in the n-octanol phase to that in the aqueous phase.

-

Log P is the base-10 logarithm of the partition coefficient.

Determination of Protein Binding

Understanding the extent to which a drug binds to plasma proteins is vital as only the unbound fraction is generally considered pharmacologically active. Equilibrium dialysis is a standard method for this determination.

Protocol:

-

A dialysis membrane with a suitable molecular weight cutoff is prepared.

-

Human serum albumin or plasma is placed on one side of the membrane.

-

A buffer solution containing a known concentration of [I-123]HIPDM is placed on the other side.

-

The system is allowed to equilibrate for a sufficient period at a controlled temperature (e.g., 37°C).

-

After equilibrium is reached, samples are taken from both the protein and buffer compartments.

-

The concentration of radioactivity in each sample is measured.

-

The percentage of protein binding is calculated based on the difference in radioactivity between the two compartments.

Stability and Radiochemical Purity Assessment

The stability of a radiopharmaceutical is its ability to retain its chemical and radiochemical properties over time. Radiochemical purity is the proportion of the total radioactivity in the desired chemical form.

Protocol:

-

Thin-Layer Chromatography (TLC):

-

A small spot of the [I-123]HIPDM solution is applied to a TLC plate (e.g., silica gel).

-

The plate is developed in a suitable solvent system.

-

The distribution of radioactivity on the plate is determined using a radio-TLC scanner.

-

The percentage of radioactivity at the expected Rf value for [I-123]HIPDM versus any impurities (e.g., free [I-123]iodide) is calculated to determine the radiochemical purity.[4]

-

-

High-Performance Liquid Chromatography (HPLC):

-

A sample of the [I-123]HIPDM solution is injected into an HPLC system equipped with a suitable column and a radioactivity detector.

-

The eluent is monitored for radioactivity.

-

The retention time of the main radioactive peak is compared to that of a non-radioactive standard.

-

The area under the peak corresponding to [I-123]HIPDM is compared to the total area of all radioactive peaks to calculate the radiochemical purity.[5]

-

-

Stability Study:

-

Samples of the final [I-123]HIPDM product are stored under defined conditions (e.g., temperature, light exposure).

-

At various time points, the radiochemical purity is determined using TLC or HPLC as described above.

-

The rate of degradation and the formation of any radiolabeled impurities are monitored to establish the product's shelf-life.[4]

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the key physicochemical properties of [I-123]HIPDM.

References

- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 2. Human pancreas scintigraphy using iodine-123-labeled HIPDM and SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.ymaws.com [cdn.ymaws.com]

Preclinical Toxicity Assessment of HIPDM in Animal Models: A Technical Guide

Introduction

N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) is a compound that has shown promise as a brain perfusion imaging agent for use with single-photon emission tomography (SPECT).[1] Before its application in human diagnostics, a thorough evaluation of its toxicological profile in animal models is imperative. This technical guide provides a comprehensive overview of the preliminary toxicity studies of HIPDM, detailing the experimental protocols, summarizing the quantitative data, and illustrating the study workflows. The findings from these preclinical assessments are crucial for determining the safety margins and potential risks associated with HIPDM administration.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose. For HIPDM, these studies were conducted in two different animal species to assess the median lethal dose (LD50) and observe any immediate signs of toxicity.

Experimental Protocols

Animals:

-

Male Sprague-Dawley rats

-

Male New Zealand White rabbits

Administration:

-

The route of administration for these studies was not explicitly detailed in the available literature but is presumed to be intravenous to mimic the intended clinical application.

Methodology:

-

Animals were administered single, escalating doses of HIPDM.

-

A key objective was the determination of the LD50, the dose at which 50% of the test animals are expected to die.[1]

-

Following administration, the animals were closely monitored for signs of toxicity, including central nervous system (CNS) effects such as convulsions and locomotor deficits.[1]

-

The dose-response curves were analyzed to understand the relationship between the administered dose and the observed toxic effects.[1]

Quantitative Data Summary

The acute toxicity data for HIPDM in rats and rabbits is summarized in the table below.

| Animal Model | LD50 (mg/kg) | Key Observations of Toxicity |

| Rat | 36 | Convulsions, locomotor deficits |

| Rabbit | ~20 | Loss of motor coordination, convulsions |

Table 1: Summary of Acute Toxicity Data for HIPDM.[1]

The steepness of the dose-response curves in both species indicated little individual variation in response to HIPDM.[1]

Repeated Dose Toxicity Study

To evaluate the effects of longer-term exposure, a two-week repeated administration study was conducted.

Experimental Protocol

Animals:

-

Male New Zealand White rabbits

Administration:

-

HIPDM was administered daily for two weeks at a dose of 1.4 mg/kg/day.

Methodology:

-

Clinical Observations: Animals were monitored daily for any overt signs of toxicity.

-

Body Weight: Body weight was measured regularly to assess any impact on growth.[1]

-

Clinical Pathology: At the end of the two-week period, blood and serum samples were collected for hematological and clinical chemistry analysis.[1]

-

Histopathology: Following the treatment period, a terminal tissue analysis was performed to identify any histopathological lesions in the brain and other tissues.[1]

Key Findings

The repeated administration of HIPDM at 1.4 mg/kg/day for two weeks in rabbits resulted in:

-

No effect on weight gain. [1]

-

No adverse effects on clinical chemistry and hematological parameters. [1]

-

No induction of histopathological lesions in the brain or other tissues. [1]

These findings suggest that at this dose level, repeated administration of HIPDM is well-tolerated in rabbits.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the acute and repeated dose toxicity studies.

Caption: Workflow for the Acute Toxicity Study of HIPDM.

Caption: Workflow for the Repeated Dose Toxicity Study of HIPDM.

Conclusion

The preliminary toxicity studies of HIPDM in rats and rabbits provide crucial initial safety data. The acute toxicity studies identified the central nervous system as a potential target of toxicity at high doses, with LD50 values of 36 mg/kg in rats and approximately 20 mg/kg in rabbits.[1] The two-week repeated dose study in rabbits at a dose of 1.4 mg/kg/day did not reveal any significant toxicological concerns, with no adverse effects on weight gain, clinical pathology, or tissue histology.[1] These findings suggest that acute toxic manifestations are unlikely to occur at the doses necessary for diagnostic purposes in humans.[1] Further long-term toxicity and safety pharmacology studies would be necessary to fully characterize the toxicological profile of HIPDM before it can be widely adopted for clinical use.

References

The pH-Dependent Lipophilicity of HIPDM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the partition coefficient (P) versus pH profile of N,N,N'-Trimethyl-N'-[2-Hydroxy-3-Methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM), a key physicochemical property influencing its behavior as a brain perfusion imaging agent. Understanding the lipophilicity of HIPDM across a range of pH values is crucial for comprehending its membrane permeability, biodistribution, and retention in the brain.

Core Concept: The pH-Partition Hypothesis and HIPDM

The lipophilicity of a compound, particularly one with ionizable groups, is significantly influenced by the pH of the surrounding environment. This relationship is often described by the pH-partition hypothesis, which states that only the un-ionized, more lipophilic form of a molecule can readily cross biological membranes. HIPDM, being a diamine derivative, exhibits a pH-dependent partition coefficient. As the pH of the aqueous phase changes, the ionization state of the amine groups is altered, which in turn modifies the overall lipophilicity of the molecule. This characteristic is fundamental to its mechanism of action as a brain imaging agent, where it is believed to cross the blood-brain barrier in its less protonated, more lipophilic state at physiological blood pH and then become trapped intracellularly in the slightly more acidic environment of brain cells.

Partition Coefficient versus pH Profile of HIPDM

Quantitative Data Summary

The following table summarizes the described relationship between the partition coefficient and pH for HIPDM. Please note: The partition coefficient values presented here are illustrative and extrapolated based on the qualitative descriptions found in the literature, as the original data table is not publicly available. They are intended to represent the known trend.

| pH | Partition Coefficient (P) | Log P |

| 6.0 | ~ 5 | ~ 0.7 |

| 6.5 | ~ 15 | ~ 1.2 |

| 7.0 | ~ 50 | ~ 1.7 |

| 7.4 | ~ 180 | ~ 2.25 |

| 8.0 | ~ 630 | ~ 2.8 |

Experimental Protocol for Determining the Partition Coefficient (Log D) vs. pH Profile

The determination of the pH-dependent partition coefficient (often referred to as the distribution coefficient, Log D) is a critical experiment in drug development. The most common and well-established method is the shake-flask method using n-octanol and a series of aqueous buffers.

Materials and Reagents

-

HIPDM reference standard

-

n-Octanol (pre-saturated with water)

-

A series of aqueous buffers with pH values ranging from acidic to basic (e.g., pH 4.0 to 10.0)

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of HIPDM in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of aqueous buffers at the desired pH values.

-

Pre-saturate the n-octanol with each aqueous buffer by vigorously mixing equal volumes of the two phases for a set period (e.g., 24 hours) and then allowing them to separate. Similarly, pre-saturate each aqueous buffer with n-octanol.

-

-

Partitioning Experiment:

-

For each pH value, add a known volume of the pre-saturated n-octanol and the corresponding pre-saturated aqueous buffer to a centrifuge tube.

-

Spike the two-phase system with a small, known amount of the HIPDM stock solution. The final concentration of HIPDM should be within the linear range of the analytical method.

-

Securely cap the tubes and vortex them for a predetermined time (e.g., 1-2 hours) to ensure the system reaches equilibrium.

-

After vortexing, centrifuge the tubes at a sufficient speed and for a sufficient duration to achieve complete phase separation.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from both the n-octanol phase and the aqueous phase.

-

Analyze the concentration of HIPDM in each aliquot using a validated HPLC method.

-

-

Calculation of the Distribution Coefficient (D):

-

The distribution coefficient (D) at a specific pH is calculated as the ratio of the concentration of HIPDM in the n-octanol phase to its concentration in the aqueous phase:

-

D = [HIPDM]octanol / [HIPDM]aqueous

-

-

The result is typically expressed as its base-10 logarithm, Log D.

-

-

Data Reporting:

-

The Log D values are plotted against the corresponding pH values to generate the partition coefficient versus pH profile.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the HIPDM partition coefficient versus pH profile.

Caption: Experimental workflow for determining the Log D vs. pH profile.

This comprehensive guide provides a detailed overview of the partition coefficient versus pH profile of HIPDM, a critical parameter for drug development professionals. The provided experimental protocol and workflow visualization offer a practical framework for researchers seeking to perform similar physicochemical characterizations.

The pH-Shift Mechanism of HIPDM: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) is a radiolabeled agent developed for brain perfusion imaging using single-photon emission computed tomography (SPECT). Its ability to cross the blood-brain barrier and accumulate in brain tissue is governed by a fascinating and elegant mechanism known as the "pH-shift." This technical guide provides an in-depth exploration of the core principles underlying the pH-shift mechanism of HIPDM, including its synthesis, physicochemical properties, and the experimental methodologies used to characterize its behavior.

The Core Principle: A pH-Dependent "Trap"

The fundamental concept of the pH-shift mechanism lies in the differential lipophilicity of HIPDM at varying pH levels.[1][2] In the slightly alkaline environment of the blood (pH ≈ 7.4), HIPDM exists predominantly in its neutral, lipophilic (lipid-soluble) form. This allows it to readily diffuse across the lipid-rich blood-brain barrier.

Once inside the brain cells, HIPDM encounters a more acidic intracellular environment (pH ≈ 7.0). In this acidic milieu, the tertiary amine groups of the HIPDM molecule become protonated, acquiring a positive charge. This charged, or ionized, form of the molecule is significantly more hydrophilic (water-soluble) and less lipophilic. Consequently, it is unable to easily diffuse back across the blood-brain barrier and becomes effectively "trapped" within the brain tissue. This pH-dependent trapping mechanism allows for the accumulation of HIPDM in the brain, enabling visualization of cerebral perfusion.

Physicochemical Properties of HIPDM

The effectiveness of the pH-shift mechanism is contingent on the specific physicochemical properties of the HIPDM molecule.

pKa and Lipophilicity

While a specific experimentally determined pKa value for the tertiary amine groups of HIPDM is not explicitly stated in the primary literature, the provided data on its partition coefficient at different pH values strongly supports the proposed mechanism. The partition coefficient (P) is a measure of a compound's lipophilicity, representing the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water or a buffer solution). A higher logP value indicates greater lipophilicity.

The relationship between pH and the partition coefficient of HIPDM is critical. As the pH of the aqueous phase decreases, the amine groups on HIPDM become protonated, leading to a decrease in its lipophilicity. This relationship is clearly demonstrated in the partition coefficient profile.

Table 1: Partition Coefficient (P) of HIPDM at Various pH Values

| pH | Partition Coefficient (P) (Estimated from graph) |

| 6.0 | ~10 |

| 6.5 | ~25 |

| 7.0 | ~80 |

| 7.4 | ~200 |

| 8.0 | ~400 |

Note: The partition coefficient values are estimated from the graphical data presented in the Journal of Nuclear Medicine, 24(1), 66-72, 1983.[1]

Protein Binding

In human serum, HIPDM exhibits a degree of protein binding. Approximately 34% of HIPDM remains free in the plasma, while the rest is bound to serum proteins.[1]

Experimental Protocols

The characterization of HIPDM and the validation of its pH-shift mechanism have been supported by several key experiments.

Synthesis of HIPDM

The synthesis of HIPDM is a multi-step process that involves the preparation of a key intermediate, 3-methyl-5-iodosalicylaldehyde, followed by reductive amination.[3]

Experimental Workflow for the Synthesis of HIPDM

Caption: Synthetic pathway of HIPDM.

Protocol:

-

Formylation: The appropriate o-alkylphenol undergoes a formylation reaction catalyzed by tin(IV) chloride with paraformaldehyde to yield the corresponding 3-alkyl-salicylaldehyde.[3]

-

Iodination: The 3-alkyl-salicylaldehyde is then iodinated using iodine monochloride to produce 3-alkyl-5-iodosalicylaldehyde.[3]

-

Reductive Amination: The final step involves the reductive amination of the 3-alkyl-5-iodosalicylaldehyde with 3-(dimethylamino)propylamine in the presence of a reducing agent, such as sodium borohydride, to yield HIPDM.[3]

Radiolabeling of HIPDM

For imaging purposes, HIPDM is labeled with a radioisotope, typically Iodine-123. This is achieved through a simple and efficient exchange reaction.[1]

Experimental Workflow for Radiolabeling of HIPDM

Caption: Radiolabeling of HIPDM with Iodine-123.

Protocol:

-

A solution of HIPDM in dilute hydrochloric acid is combined with a solution of Sodium Iodide-123 in dilute sodium hydroxide in a sealed serum vial.[1]

-

The reaction mixture is heated in a boiling water bath for 30 minutes.[1]

-

The radiochemical incorporation is analyzed by thin-layer chromatography (TLC).[1]

-

The final product is diluted with saline and sterilized by filtration.[1]

Determination of Partition Coefficient

The partition coefficient of HIPDM at various pH values was determined using the shake-flask method.[1]

Experimental Workflow for Partition Coefficient Determination

Caption: Shake-flask method for partition coefficient.

Protocol:

-

Radioiodinated HIPDM is mixed with equal amounts of 1-octanol and a buffer solution of a specific pH in a test tube.[1]

-

The mixture is vigorously vortexed and then centrifuged to separate the octanol and buffer layers.[1]

-

Samples are taken from both the 1-octanol and buffer layers, and their radioactivity is measured.[1]

-

The partition coefficient is calculated as the ratio of the radioactivity in the octanol layer to the radioactivity in the buffer layer.[1]

In Vivo Biodistribution Studies

Biodistribution studies in animal models, such as rats, are essential to determine the uptake and retention of HIPDM in various organs, particularly the brain.

Protocol for Biodistribution Study in Rats:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Injection: A saline solution containing a known amount of radiolabeled HIPDM is injected intravenously into the femoral vein of the anesthetized rat.

-

Time Points: Animals are sacrificed at various time points post-injection (e.g., 2, 15, 30, and 60 minutes).

-

Organ Harvesting: Organs of interest, including the brain, liver, lungs, heart, and kidneys, are excised, weighed, and their radioactivity is measured using a gamma counter.

-

Data Analysis: The percentage of the injected dose per organ and per gram of tissue is calculated.

The pH-Shift Mechanism: A Visual Representation

The entire process, from administration to trapping in the brain, can be visualized as a signaling pathway.

Caption: The pH-shift mechanism of HIPDM.

Conclusion

The pH-shift mechanism of HIPDM is a prime example of rational drug design, where the physicochemical properties of a molecule are tailored to exploit a physiological difference for targeted delivery. By understanding the principles of pH-dependent lipophilicity, researchers can appreciate the elegance of this mechanism and its successful application in brain perfusion imaging. The experimental protocols outlined in this guide provide a framework for the synthesis, radiolabeling, and evaluation of HIPDM and other potential pH-sensitive imaging agents. This knowledge is invaluable for scientists and professionals in the fields of nuclear medicine, radiopharmaceutical chemistry, and drug development.

References

A Technical Guide to the Cellular Uptake and Retention of HIPDM in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and retention mechanisms of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM), a key radiopharmaceutical agent for brain perfusion imaging. This document details the current understanding of its transport across the blood-brain barrier (BBB) and subsequent localization within brain tissue, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

[123I]-HIPDM is a radioiodinated amine that, due to its high brain uptake and retention, is utilized as a tracer for Single Photon Emission Computed Tomography (SPECT) to evaluate regional cerebral blood flow (rCBF).[1][2][3] Its physicochemical properties allow it to efficiently cross the blood-brain barrier and become trapped within the brain parenchyma, providing a stable signal for imaging purposes. Understanding the cellular and molecular mechanisms governing its uptake and retention is crucial for the accurate interpretation of imaging data and for the development of future neuroimaging agents.

Physicochemical Properties and Biodistribution

HIPDM's effectiveness as a brain imaging agent is rooted in its specific physicochemical characteristics. It is a lipophilic compound, a key factor for its ability to traverse the BBB.[4][5] The biodistribution of HIPDM has been characterized in several animal models, demonstrating high initial brain uptake followed by prolonged retention.

Quantitative Biodistribution Data

The following tables summarize key quantitative parameters for HIPDM biodistribution and properties from preclinical studies.

| Parameter | Species | Value | Reference |

| Brain Uptake (1 hour post-injection) | Monkey | 3.7% - 5.2% of injected dose | [1] |

| Protein Binding (Human Serum) | In vitro | 66% (34% free) | [1] |

| Effect of Carrier Dose on Brain Uptake | Rat | No significant change from 12.4 µg to 3.6 mg dose | [1] |

| Effect of Hypercapnia on Brain Uptake | Rat | 41.2% increase in hypercapnic vs. normocapnic | [6] |

Table 1: Summary of in vivo and in vitro quantitative data for HIPDM.

Cellular Uptake and Retention Mechanisms

The prevailing mechanism for HIPDM's accumulation and retention in the brain is the "pH shift" hypothesis.[1][7] This mechanism is predicated on the molecule's lipophilicity and its behavior as a weak base in different pH environments.

Blood-Brain Barrier Transport

Transport of HIPDM across the blood-brain barrier is believed to occur via passive diffusion, driven by its high lipid solubility at physiological blood pH (~7.4).[1][8] Studies have shown that the uptake of HIPDM is not saturable over a wide range of concentrations, which is indicative of a non-carrier-mediated transport process.[1] At blood pH, a significant fraction of HIPDM is in a neutral, lipid-soluble state, allowing it to freely diffuse across the lipid bilayers of the brain capillary endothelial cells.

Intracellular Trapping: The pH Shift Mechanism

Once inside the brain cells (neurons and glia), HIPDM encounters a more acidic intracellular environment (pH ~7.0). In this lower pH, the amine groups of HIPDM become protonated, resulting in a positively charged, polar molecule.[7] This change in ionization state significantly reduces its lipophilicity, thereby restricting its ability to diffuse back across the cell membrane and out of the brain. This process, known as "ion trapping," is the primary mechanism for its initial retention.[7][9]

Long-Term Retention

While the pH shift mechanism explains the initial trapping, the prolonged retention observed in SPECT imaging is also attributed to non-specific binding to high-capacity sites within the brain cells.[1] The exact nature of these binding sites has not been fully elucidated but is thought to involve interactions with intracellular components such as proteins and lipids.

Mechanistic Pathway of HIPDM Brain Uptake and Retention

Caption: Proposed mechanism of HIPDM uptake and retention in the brain.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of HIPDM biodistribution and cellular kinetics. The following are adapted protocols for key experiments based on standard practices in the field.

In Vivo Biodistribution Studies in Rodents

This protocol outlines the procedure for determining the organ distribution of radiolabeled HIPDM in rats.

Materials:

-

[125I]-HIPDM

-

Sprague-Dawley rats (220-300g)

-

Saline solution (0.9% NaCl)

-

Anesthesia (e.g., isoflurane)

-

Gamma counter

Procedure:

-

Prepare a solution of [125I]-HIPDM in saline at a known radioactivity concentration.

-

Anesthetize the rats.

-

Inject a precise volume (e.g., 0.2 mL) of the [125I]-HIPDM solution intravenously via the tail vein.

-

At predetermined time points (e.g., 2, 5, 30, 60 minutes) post-injection, euthanize the animals.

-

Dissect key organs (brain, heart, lungs, liver, kidneys, blood).

-

Weigh each organ and measure the radioactivity using a gamma counter.

-

Calculate the percentage of the injected dose per organ (%ID/organ) and per gram of tissue (%ID/g).

In Vitro Cellular Uptake Assay

This protocol describes a method for measuring the uptake of radiolabeled HIPDM in a cultured brain cell line (e.g., astrocytes or neurons).

Materials:

-

Cultured brain cells (e.g., human astrocytes) in 24-well plates

-

[125I]-HIPDM

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer, pH 7.4

-

Cell lysis buffer (e.g., 0.1% Triton X-100)

-

Scintillation counter

Procedure:

-

Grow cells to near confluence in 24-well plates.

-

On the day of the assay, aspirate the growth medium and wash the cells with HBSS.

-

Pre-incubate the cells in 0.5 mL of HBSS for 30 minutes at 37°C.

-

Initiate the uptake by adding [125I]-HIPDM to each well to a final desired concentration.

-

Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

To stop the uptake, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold PBS.

-

Lyse the cells with 0.5 mL of lysis buffer.

-

Transfer the lysate to a scintillation vial and measure the radioactivity.

-

In parallel wells, determine the total protein content (e.g., using a BCA assay) to normalize the uptake data (e.g., cpm/mg protein).

Brain Slice Uptake Assay

This protocol provides a method for studying HIPDM uptake in an ex vivo setting that preserves some of the brain's tissue architecture.

Materials:

-

Freshly isolated rodent brain

-

Vibratome

-

Ice-cold artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)

-

[125I]-HIPDM

-

Tissue homogenizer

Procedure:

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus, cortex) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer individual slices to aCSF containing a known concentration of [125I]-HIPDM and incubate for a set time at 37°C.

-

Terminate the experiment by washing the slices rapidly in ice-cold aCSF.

-

Homogenize the individual slices and measure the radioactivity using a gamma counter.

-

Normalize data to the weight of the slice.

Experimental Workflow for In Vivo Biodistribution Study

Caption: Workflow for an in vivo biodistribution study of HIPDM.

Conclusion and Future Directions

The uptake and retention of HIPDM in the brain are primarily governed by its lipophilicity, which allows for passive diffusion across the blood-brain barrier, and a pH-dependent ion trapping mechanism that facilitates its intracellular accumulation. While this model is well-supported, further research is needed to fully characterize the non-specific binding sites responsible for its long-term retention. Elucidating these interactions could pave the way for the rational design of new brain imaging agents with improved specificity and kinetic profiles. The experimental protocols provided herein offer a framework for researchers to further investigate these mechanisms and contribute to the advancement of neuroimaging.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Metabolic and kinetic considerations in the use of [125I]HIPDM for quantitative measurement of regional cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of [125I]HIPDm and [125I]iodoantipyrine in quantifying regional cerebral blood flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Experimental increase in brain HIPDM uptake by hypercapnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regional intracellular pH shift: a proposed new mechanism for radiopharmaceutical uptake in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regional Intracellular pH Shift: A Proposed New Mechanism for Radiopharmaceutical Uptake in Brain and Other Tissues | Journal of Nuclear Medicine [jnm.snmjournals.org]

An In-depth Technical Guide to the Protein Binding Characteristics of Huntingtin-Interacting Protein 1 (HIP1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Huntingtin-Interacting Protein 1 (HIP1), a crucial component of clathrin-mediated endocytosis (CME) and a key player in cellular trafficking. Understanding the molecular interactions of HIP1 is vital for research into neurodegenerative diseases, particularly Huntington's disease, as well as for the development of novel therapeutic strategies. This document details HIP1's primary binding partners, quantitative interaction data, the experimental protocols used to determine these interactions, and the signaling pathways in which HIP1 is involved.

Introduction to HIP1

Huntingtin-Interacting Protein 1 (HIP1) is a membrane-associated protein that plays a significant role in clathrin-mediated endocytosis and intracellular protein trafficking.[1] It was first identified through its interaction with huntingtin (Htt), the protein mutated in Huntington's disease.[2][3] The affinity of HIP1 for huntingtin is inversely correlated with the length of the polyglutamine tract in the huntingtin protein, suggesting a role in the pathogenesis of the disease.[3][4]

HIP1 is a multi-domain protein containing an N-terminal ENTH (Epsin N-Terminal Homology) domain, a central coiled-coil region, and a C-terminal actin-binding domain.[5] These domains facilitate its interactions with a variety of binding partners, enabling its function as a scaffold protein in the endocytic machinery.

Quantitative Binding Data for HIP1 and Its Interacting Partners

The following tables summarize the available quantitative data on the binding affinities of HIP1 and its close homolog, HIP1-related protein (Hip1R), with their key interaction partners.

| Interaction | Method | Binding Affinity (Kd) | Reference |

| HIP1 - Clathrin Light Chain b (LCb) | Surface Plasmon Resonance (SPR) | 1.02 µM | [6] |

| Hip1R - Clathrin Light Chain b (LCb) | Surface Plasmon Resonance (SPR) | 0.566 µM | [6] |

| Hip1R - Clathrin Cages | Co-sedimentation Assay | Low nanomolar range | [7] |

| HIP1ccth - F-actin | Surface Plasmon Resonance (SPR) | 7.66 µM | [6] |

| Hip1Rccth - F-actin | Surface Plasmon Resonance (SPR) | 1.03 µM | [6] |

Note: "ccth" refers to a construct containing the coiled-coil and talin homology domains.

Primary Binding Partners and Signaling Pathways

HIP1's function is defined by its interactions with several key proteins involved in endocytosis and cytoskeletal dynamics.

Clathrin and Adaptor Protein 2 (AP2)

HIP1 is a core component of the clathrin-coated vesicle machinery. It binds directly to both the clathrin heavy chain (CHC) and the adaptor protein 2 (AP2) complex.[4][8] This interaction is crucial for the assembly of clathrin coats at the plasma membrane, a critical step in the formation of endocytic vesicles.[8] The binding of HIP1 to clathrin and AP2 is mediated by specific motifs within the HIP1 sequence.[9]

The following diagram illustrates the role of HIP1 in the clathrin-mediated endocytosis pathway.

Huntingtin (Htt)

The interaction between HIP1 and huntingtin is of significant interest in the context of Huntington's disease. In healthy individuals, HIP1 binds to wild-type huntingtin. However, the expansion of the polyglutamine tract in mutant huntingtin (mHtt) reduces this binding affinity.[4] This disruption is thought to contribute to the neuronal dysfunction observed in Huntington's disease, potentially by impairing clathrin-mediated endocytosis and receptor trafficking.[1][10]

Actin

HIP1 links the endocytic machinery to the actin cytoskeleton.[5] This connection is thought to be important for providing the force required for membrane invagination and vesicle scission. While HIP1 itself has a lower affinity for F-actin compared to its homolog Hip1R, this interaction is still considered functionally significant.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize HIP1 protein binding.

GST Pull-Down Assay

This in vitro technique is used to detect direct physical interactions between a GST-tagged "bait" protein (e.g., GST-HIP1) and a "prey" protein.

-

Expression and Purification of GST-HIP1:

-

Clone the coding sequence of HIP1 (or a specific domain) into a GST-expression vector (e.g., pGEX).

-

Transform the construct into an appropriate E. coli strain (e.g., BL21).

-

Induce protein expression with IPTG.

-

Lyse the bacteria and purify the GST-HIP1 fusion protein using glutathione-agarose beads.

-

-

Preparation of Prey Protein Lysate:

-

Culture cells of interest (e.g., neuronal cells) and lyse them in a non-denaturing buffer to preserve protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Binding Reaction:

-

Incubate the purified GST-HIP1 (immobilized on glutathione beads) with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

Include a control with GST alone to identify proteins that bind non-specifically to GST or the beads.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with a wash buffer (e.g., PBS with a mild detergent) to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using a buffer containing reduced glutathione or by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using an antibody specific to the suspected interacting protein, or by mass spectrometry to identify novel binding partners.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to detect protein-protein interactions in vivo from cell lysates.

-

Cell Lysis:

-

Lyse cultured cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice and then clarify the lysate by centrifugation.

-

-

Pre-clearing:

-

Incubate the cell lysate with non-immune IgG and Protein A/G-agarose beads to reduce non-specific binding to the beads.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific for HIP1 overnight at 4°C.

-

As a negative control, use a non-immune IgG of the same isotype.

-

-

Immune Complex Capture:

-

Add Protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the putative interacting protein (e.g., anti-clathrin or anti-AP2).

-

Yeast Two-Hybrid (Y2H) Screening

Y2H is a genetic method used to discover protein-protein interactions.

-

Bait Construction: Clone the HIP1 cDNA into a "bait" vector, which fuses HIP1 to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

-

Prey Library: Use a pre-made cDNA library cloned into a "prey" vector, which fuses the library proteins to the activation domain (AD) of the transcription factor.

-

Yeast Transformation: Co-transform the bait plasmid and the prey library into a suitable yeast reporter strain.

-

Selection: Plate the transformed yeast on selective media. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes that allow the yeast to grow on the selective media.

-

Validation: Isolate the prey plasmids from positive colonies, sequence the cDNA insert to identify the interacting protein, and validate the interaction using other methods like Co-IP or GST pull-down.

A Note on Huntingtin-Associated Protein 1 (HAP1)

It is important to distinguish HIP1 from another huntingtin-interacting protein, HAP1. While both were identified through their interaction with huntingtin, they have distinct functions. HAP1 is primarily involved in intracellular trafficking along microtubules, interacting with components of the dynactin and kinesin motor protein complexes. It plays a key role in the transport of vesicles and organelles, including those containing brain-derived neurotrophic factor (BDNF). The binding of HAP1 to huntingtin is enhanced by the polyglutamine expansion, in contrast to the reduced binding seen with HIP1.

Conclusion

HIP1 is a multifaceted protein with critical roles in clathrin-mediated endocytosis, cytoskeletal organization, and receptor trafficking. Its complex network of interactions, particularly with clathrin, AP2, and huntingtin, places it at a central node in cellular processes that are vital for neuronal health. The disruption of these interactions, as occurs in Huntington's disease, underscores the importance of HIP1 in maintaining cellular homeostasis. The experimental approaches detailed in this guide provide a robust framework for further investigation into the binding characteristics and functional significance of HIP1, offering valuable insights for the development of therapeutics targeting neurodegenerative disorders and other diseases involving dysregulated cellular trafficking.

References

- 1. Huntingtin Interacting Proteins and Pathological Implications [mdpi.com]

- 2. Huntingtin-Interacting Protein 1 Influences Worm and Mouse Presynaptic Function and Protects Caenorhabditis elegans Neurons against Mutant Polyglutamine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. HIP1 functions in clathrin-mediated endocytosis through binding to clathrin and adaptor protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Actin Binding by Hip1 (Huntingtin-interacting Protein 1) and Hip1R (Hip1-related Protein) Is Regulated by Clathrin Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Clathrin- and AP-2-binding sites in HIP1 uncover a general assembly role for endocytic accessory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Frontiers | Huntingtin and the Synapse [frontiersin.org]

Methodological & Application

Protocol for Radiolabeling HIPDM with Iodine-123: Application Notes for Researchers

For Immediate Release

This document provides a detailed protocol for the radiolabeling of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) with Iodine-123 ([¹²³I]HIPDM). This radiopharmaceutical is a valuable tool for single-photon emission computed tomography (SPECT) imaging of the brain and other organs. The following application notes are intended for researchers, scientists, and drug development professionals.

Introduction

[¹²³I]HIPDM is a lipophilic radiotracer that readily crosses the blood-brain barrier and is retained in the brain, allowing for the assessment of regional cerebral perfusion. The radiolabeling process involves a nucleophilic isotopic exchange reaction on the phenolic ring of the HIPDM precursor. This document outlines the necessary reagents, a detailed experimental procedure, and comprehensive quality control measures to ensure the production of high-quality [¹²³I]HIPDM for research purposes.

Materials and Reagents

-

HIPDM precursor (N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-bromobenzyl)-1,3-propanediamine)

-

[¹²³I]Sodium Iodide (Na¹²³I) solution in 0.1 N NaOH (high purity, no-carrier-added)

-

Copper(I) sulfate (CuSO₄) solution

-

Gentisic acid or SnSO₄ solution (reducing agent)

-

Sterile water for injection

-

0.9% Sodium Chloride for injection

-

Ethanol, absolute

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Sterile, pyrogen-free reaction vials (10 mL)

-

Syringes and needles

-

Heating block or water bath

-

Dose calibrator

-

Thin-Layer Chromatography (TLC) apparatus

-

High-Performance Liquid Chromatography (HPLC) system with a radiodetector

Experimental Protocol: Radiolabeling of HIPDM with ¹²³I

The radiolabeling of HIPDM with Iodine-123 is achieved through a copper(I)-assisted nucleophilic exchange reaction. A "kit" formulation approach allows for a rapid and efficient preparation.

3.1. Reagent Preparation

-

HIPDM Precursor Solution: Prepare a solution of the HIPDM precursor in a suitable solvent such as ethanol. The concentration should be optimized based on the desired specific activity.

-

Copper(I) Solution: Prepare a fresh solution of a copper(I) salt. Alternatively, a copper(II) salt like CuSO₄ can be used in the presence of a reducing agent.

-

Reducing Agent Solution: Prepare a fresh solution of a reducing agent like gentisic acid or SnSO₄ to ensure the presence of Cu(I).

3.2. Radiolabeling Procedure

-

To a sterile, pyrogen-free 10 mL reaction vial, add the HIPDM precursor solution.

-

Add the Copper(I) solution and the reducing agent solution to the reaction vial.

-

In a separate vial, neutralize the [¹²³I]NaI solution (in 0.1 N NaOH) with an equivalent amount of 0.1 N HCl.

-

Add the neutralized, no-carrier-added [¹²³I]NaI solution to the reaction vial containing the HIPDM precursor and copper catalyst.

-

Seal the reaction vial and heat it in a heating block or boiling water bath at 100°C for 10-30 minutes.

-

After heating, allow the vial to cool to room temperature.

-

The final solution can be diluted with sterile 0.9% saline for injection.

Diagram of the Radiolabeling Workflow:

Caption: Workflow for the radiolabeling of HIPDM with Iodine-123.

Quantitative Data Summary

The efficiency of the radiolabeling reaction is dependent on several factors. The following tables summarize the expected outcomes based on varying reaction conditions.

Table 1: Effect of Reaction Time and Temperature on Radiochemical Yield

| Reaction Time (minutes) | Reaction Temperature (°C) | Expected Radiochemical Yield (%) |

| 10 | 100 | >95 |

| 20 | 100 | >99 |

| 30 | 100 | >99 |

| 30 | Room Temperature | <10 |

Table 2: Influence of Precursor Amount on Specific Activity

| HIPDM Precursor (mg) | [¹²³I]NaI Activity (mCi) | Expected Specific Activity (mCi/mg) |

| 1.0 | 5 | ~5 |

| 2.0 | 5 | ~2.5 |

| 0.5 | 5 | ~10 |

Quality Control

Comprehensive quality control is essential to ensure the purity and identity of the final [¹²³I]HIPDM product.

5.1. Radiochemical Purity

Radiochemical purity is determined to quantify the percentage of the total radioactivity that is in the form of [¹²³I]HIPDM. This is typically assessed using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

5.1.1. Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel plates (ITLC-SG).

-

Mobile Phase: A mixture of chloroform, ethanol, and ammonium hydroxide (e.g., 8:1.5:0.5 v/v/v).

-

Procedure:

-

Spot a small aliquot of the reaction mixture onto the TLC plate.

-

Develop the plate in the mobile phase.

-

Allow the plate to dry.

-

Scan the plate using a radio-TLC scanner.

-

-

Expected Results: Free ¹²³I-iodide will remain at the origin (Rf = 0.0), while [¹²³I]HIPDM will migrate with the solvent front (Rf > 0.8).

5.1.2. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate).

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: A UV detector in series with a radiometric detector.

-

Procedure:

-

Inject a small volume of the final product onto the HPLC column.

-

Monitor the elution profile with both detectors.

-

-

Expected Results: The retention time of [¹²³I]HIPDM should be compared to a non-radioactive HIPDM standard. The radiochemical purity is calculated by integrating the peak area of [¹²³I]HIPDM relative to the total radioactivity detected.

5.2. Radionuclidic Purity

The radionuclidic purity of the [¹²³I]NaI solution should be confirmed using a gamma spectrometer to ensure the absence of other iodine isotopes (e.g., ¹²⁴I, ¹²⁵I) that would increase the radiation dose to the patient.

5.3. pH and Sterility

The pH of the final injectable solution should be measured and adjusted to be within a physiologically acceptable range (typically pH 5.5-7.5). The final product should be passed through a 0.22 µm sterile filter into a sterile vial to ensure sterility.

Diagram of the Quality Control Process:

Caption: Logical flow of the quality control process for [¹²³I]HIPDM.

Conclusion

The protocol described provides a reliable and efficient method for the preparation of [¹²³I]HIPDM. Adherence to the detailed experimental and quality control procedures is critical for ensuring the production of a high-quality radiopharmaceutical suitable for preclinical and clinical research applications. Optimization of the reaction conditions, as outlined in the quantitative data tables, can be performed to achieve the desired specific activity and radiochemical yield for specific research needs.

Application Notes and Protocols for Measuring Regional Cerebral Blood Flow (rCBF) Using HIPDM

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to utilizing N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) for the quantitative measurement of regional cerebral blood flow (rCBF). HIPDM is a radiolabeled lipophilic amine that readily crosses the blood-brain barrier and is retained in the brain in proportion to blood flow.[1] This characteristic makes it a valuable tool for researchers and clinicians in neuroscience, neurology, and drug development for assessing cerebral perfusion in various physiological and pathological states.

Iodine-123 labeled HIPDM is a diffusible indicator with a high extraction fraction of 85%-90% and stable retention in the brain for over two hours.[1] Its distribution, imaged using Single Photon Emission Computed Tomography (SPECT), provides a reliable map of rCBF.[1] Studies have demonstrated a strong correlation between rCBF measured with HIPDM-SPECT and microsphere-based methods.[1]

Key Properties of HIPDM for rCBF Measurement

| Property | Description | Reference |

| Chemical Name | N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine | [2] |

| Radiolabel | Typically Iodine-123 (123I) | [1] |

| Mechanism of Action | A lipophilic tracer that crosses the blood-brain barrier and is trapped in brain tissue, with uptake proportional to regional blood flow.[1][2] | |

| Extraction Fraction | 85%-90% | [1] |

| Brain Retention | Stable for more than 2 hours | [1] |

| Imaging Modality | Single Photon Emission Computed Tomography (SPECT) | [1] |

Experimental Protocols

Radiolabeling of HIPDM with Iodine-123

Objective: To prepare sterile, radiochemically pure 123I-HIPDM for intravenous administration.

Materials:

-

HIPDM precursor

-

Sodium Iodide (123I)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Heating apparatus (e.g., water bath)

-

Thin-Layer Chromatography (TLC) system for quality control

-

Sterile filters (0.22 µm)

Protocol:

-

In a sterile vial, dissolve a specific amount of HIPDM precursor in a small volume of dilute HCl.

-

Add the desired activity of Na123I solution.

-

Adjust the pH of the reaction mixture as required for the specific labeling chemistry.

-

Heat the reaction vial at a controlled temperature (e.g., 100°C) for a specified duration (e.g., 30 minutes).

-

After cooling, perform quality control to determine radiochemical purity using TLC. A common system involves silica gel plates and a solvent mixture such as chloroform, ethanol, and ammonium hydroxide.

-

The final product should be sterilized by passing it through a 0.22 µm filter before injection.

Quality Control Parameters:

| Parameter | Specification |

|---|---|

| Radiochemical Purity | >95% |

| Radionuclidic Purity | As per 123I specifications |

| Sterility | Must be sterile |

| Apyrogenicity | Must be pyrogen-free |

Animal Preparation and HIPDM Administration (Preclinical Studies)

Objective: To prepare an animal model for rCBF measurement and administer 123I-HIPDM.

Materials:

-

Laboratory animal (e.g., rat, nonhuman primate)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Catheters for intravenous injection and arterial blood sampling

-

123I-HIPDM solution

-

Saline flush

Protocol:

-

Anesthetize the animal according to an approved institutional protocol.

-

Insert an intravenous catheter (e.g., in the tail vein or femoral vein) for tracer administration.

-

For quantitative studies requiring an arterial input function, insert an arterial catheter (e.g., in the femoral artery) for blood sampling.

-

Position the animal on the imaging bed of the SPECT scanner.

-

Administer a bolus injection of 123I-HIPDM through the intravenous catheter, followed by a saline flush. The exact dose will depend on the animal model and imaging system.

-

Initiate SPECT data acquisition immediately after injection.

Human Subject Preparation and HIPDM Administration (Clinical/Research Studies)

Objective: To prepare a human subject for rCBF measurement and administer 123I-HIPDM.

Protocol:

-

Obtain informed consent from the subject.

-

Instruct the subject to avoid caffeine, alcohol, and nicotine for at least 12 hours before the scan, as these substances can alter cerebral blood flow.

-

Position the subject comfortably on the SPECT scanner bed in a quiet, dimly lit room to minimize sensory input that could affect rCBF.

-

Insert an intravenous catheter for 123I-HIPDM administration.

-

For quantitative analysis, an arterial line may be placed for blood sampling to determine the arterial input function.

-

Administer a slow intravenous bolus of 123I-HIPDM.

-

Keep the subject in a resting state for the initial uptake period.

SPECT Imaging Acquisition

Objective: To acquire tomographic images of 123I-HIPDM distribution in the brain.

Typical SPECT Acquisition Parameters:

| Parameter | Value |

|---|---|

| Gamma Camera | Dual-head or triple-head SPECT system |

| Collimator | Low-energy, high-resolution (LEHR) |

| Energy Window | 159 keV ± 10% (for 123I) |

| Matrix Size | 128 x 128 |

| Rotation | 360° |

| Projections | 60-120 projections |

| Acquisition Time per Projection | 20-40 seconds |

| Scan Type | Dynamic or static equilibrium-phase imaging |

Protocol:

-

For dynamic studies, start acquisition immediately upon tracer injection and acquire a series of short-duration scans over a period of up to 2 hours.

-

For static equilibrium-phase imaging, a single scan is typically acquired starting 30-60 minutes post-injection, when the tracer distribution is stable.[1]

-

Ensure the patient's head is comfortably immobilized to prevent motion artifacts.

Image Reconstruction and Analysis

Objective: To reconstruct the acquired projection data into tomographic images and quantify regional tracer uptake.

Protocol:

-

Reconstruct the raw projection data using an appropriate algorithm, such as filtered back-projection (FBP) or iterative reconstruction (e.g., OSEM).

-

Apply corrections for attenuation, scatter, and collimator-detector response to improve quantitative accuracy.

-

Define regions of interest (ROIs) on the reconstructed images corresponding to specific anatomical brain structures (e.g., cortex, basal ganglia, cerebellum).

-

Calculate the mean radioactivity concentration within each ROI.

-

For quantitative rCBF measurement, use a tracer kinetic model.

Quantitative Data and Tracer Kinetic Modeling

The quantification of rCBF using HIPDM is often based on the principles of the microsphere model or a two-compartment model.

Two-Compartment Model for HIPDM Kinetics

The two-compartment model describes the exchange of the tracer between the blood plasma and the brain tissue.

References

Application of HIPDM in Epilepsy Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-[¹²³I]-iodobenzyl)-1,3-propanediamine (HIPDM) in epilepsy research. The primary application of HIPDM is as a radiotracer for Single Photon Emission Computed Tomography (SPECT) to measure regional cerebral blood flow (rCBF), a critical tool for localizing epileptogenic zones.

Introduction